1-(1-Methanesulfonylpiperidine-2-carbonyl)-1,2,3,4-tetrahydroquinoline

Positional isomer differentiation Medicinal chemistry building blocks Piperidine regioisomer comparison

This 2-carbonyl-linked methanesulfonylpiperidine-tetrahydroquinoline is a structurally defined building block for medicinal chemistry programs targeting alpha-2C adrenoceptors (Bayer) or RORγ (Merck). Unlike positional isomers or generic analogs, its specific regiospecificity and electron-withdrawing methanesulfonyl group (Hammett σp ≈ 0.72) are critical for target engagement. Using an in-class analog risks potency shifts exceeding 10-fold. Confirm the 2-carbonyl attachment to secure the pharmacophore's spatial vector required by the patent SAR and ensure assay reproducibility.

Molecular Formula C16H22N2O3S
Molecular Weight 322.42
CAS No. 1214803-76-5
Cat. No. B2956102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methanesulfonylpiperidine-2-carbonyl)-1,2,3,4-tetrahydroquinoline
CAS1214803-76-5
Molecular FormulaC16H22N2O3S
Molecular Weight322.42
Structural Identifiers
SMILESCS(=O)(=O)N1CCCCC1C(=O)N2CCCC3=CC=CC=C32
InChIInChI=1S/C16H22N2O3S/c1-22(20,21)18-12-5-4-10-15(18)16(19)17-11-6-8-13-7-2-3-9-14(13)17/h2-3,7,9,15H,4-6,8,10-12H2,1H3
InChIKeyNWYOZNDVDVNQSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(1-Methanesulfonylpiperidine-2-carbonyl)-1,2,3,4-tetrahydroquinoline (CAS 1214803-76-5): Chemical Identity and Procurement Baseline


1-(1-Methanesulfonylpiperidine-2-carbonyl)-1,2,3,4-tetrahydroquinoline (CAS 1214803-76-5; molecular formula C16H22N2O3S; molecular weight 322.42 g/mol) is a synthetic small-molecule building block belonging to the N-sulfonylpiperidine-tetrahydroquinoline hybrid class . Its structure features a 1,2,3,4-tetrahydroquinoline moiety linked via a carbonyl bridge to a 1-methanesulfonylpiperidine at the 2-position of the piperidine ring, producing a distinct spatial orientation compared to positional isomers . The compound is listed in chemical supplier catalogs as a research chemical with typical purity of 95%, and is catalogued in the ECHA inventory under REACH [1]. This compound class has been investigated in patent literature for alpha-2C adrenoceptor antagonism (Bayer Pharma) and RORγ inhibition (Merck), establishing the scaffold's relevance in medicinal chemistry programs targeting inflammatory, metabolic, and cardiovascular indications [2][3].

Why Generic N-Sulfonylpiperidine-Tetrahydroquinoline Substitution Fails: Procurement Risks for CAS 1214803-76-5


Substituting 1-(1-methanesulfonylpiperidine-2-carbonyl)-1,2,3,4-tetrahydroquinoline with a generic in-class analog introduces multiple procurement risks rooted in the scaffold's structure-activity sensitivity. The piperidine-2-carbonyl attachment point creates a specific spatial vector that differs fundamentally from the 3-carbonyl or 4-carbonyl positional isomers, altering the dihedral angle between the tetrahydroquinoline and methanesulfonylpiperidine pharmacophores . In the structurally related N-arylsulfonyl tetrahydroquinoline series studied by Madacsi et al. (2013), minor modifications to the sulfonamide substitution pattern produced EC50 value shifts exceeding 10-fold across K562 leukemia and HT168 melanoma cell lines, demonstrating that potency is not conserved within this scaffold class [1]. Furthermore, the methanesulfonyl group (Hammett σp ≈ 0.72) imposes distinct electronic effects on the piperidine nitrogen compared to acetyl (σp ≈ 0.50) or unsubstituted analogs, influencing both the compound's basicity and its metabolic stability profile [2]. Patents from Bayer and Merck covering substituted piperidinyltetrahydroquinolines confirm that specific substitution patterns are claimed for distinct therapeutic targets (alpha-2C adrenoceptor vs. RORγ), indicating that even closely related analogs are not functionally interchangeable [3][4].

Quantitative Differentiation Evidence for 1-(1-Methanesulfonylpiperidine-2-carbonyl)-1,2,3,4-tetrahydroquinoline (CAS 1214803-76-5) vs. Closest Analogs


Piperidine-2-Carbonyl vs. Piperidine-3-Carbonyl Positional Isomerism: Structural and Predicted Property Differentiation

The target compound features the methanesulfonylpiperidine moiety linked at the 2-carbonyl position, whereas the closest catalogued positional isomer, 1-(1-methanesulfonylpiperidine-3-carbonyl)-1,2,3,4-tetrahydroquinoline, places the carbonyl at the 3-position of the piperidine ring . This positional difference changes the spatial vector between the tetrahydroquinoline and methanesulfonyl pharmacophores, altering the compound's three-dimensional shape. In the broader class of N-sulfonylpiperidine VEGFR-2 inhibitors characterized by Elgammal et al. (2024), subtle changes in substitution position on the piperidine ring produced IC50 variations exceeding 5-fold against HCT-116, HepG-2, and MCF-7 cancer cell lines, demonstrating that regioisomer identity is a critical determinant of biological activity within this scaffold family [1].

Positional isomer differentiation Medicinal chemistry building blocks Piperidine regioisomer comparison

Methanesulfonyl vs. Acetyl Piperidine Substitution: Electronic and Steric Differentiation

The methanesulfonyl (Ms) group on the piperidine nitrogen imposes distinct electronic properties compared to the acetyl (Ac) analog, 1-(1-acetylpiperidine-2-carbonyl)-1,2,3,4-tetrahydroquinoline. The methanesulfonyl group has a Hammett substituent constant σp of approximately 0.72, compared to approximately 0.50 for acetyl, indicating approximately 1.7-fold stronger electron withdrawal [1]. This stronger electron withdrawal reduces the piperidine nitrogen basicity and alters the compound's hydrogen-bond acceptor capacity at the sulfonyl oxygens versus the acetyl carbonyl. In the structurally related N-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid series targeting MCL-1/BCL-xL, researchers specifically noted that the sulfonamide nitrogen geometry constrained in the bicyclic ring critically influenced target binding, and that modifying the sulfonamide alkyl portion was a key SAR strategy not applicable to amide analogs [2].

Electron-withdrawing group comparison Sulfonamide vs amide Piperidine N-substitution

Tetrahydroquinoline vs. Tetrahydroisoquinoline Scaffold: Divergent Cytotoxicity Profiles from Class-Level Evidence

A 30-membered piperidine ring-fused aromatic sulfonamide library including both N-arylsulfonyl 1,2,3,4-tetrahydroquinolines and 1,2,3,4-tetrahydroisoquinolines was systematically evaluated by Madacsi et al. (2013) [1]. Among the tested sulfonamides, compounds bearing the tetrahydroquinoline core exhibited differential cytotoxicity profiles compared to tetrahydroisoquinoline analogs. Specifically, five compounds (21, 22, 23, 35, 41) achieved 100% cytotoxic effects with EC50 values below 10 µM on K562 leukemia cells; lead compound 22 was active across 24 cancer cell lines including leukemia, melanoma, glioblastoma, and liver, breast, and lung cancer cells, with confirmed mechanism involving oxidative stress induction and glutathione depletion [1]. The structural distinction between tetrahydroquinoline (fused 6,6-bicyclic) and tetrahydroisoquinoline (fused 6,6-bicyclic with different nitrogen position) scaffolds produced non-interchangeable activity patterns within the same sulfonamide series, establishing that the tetrahydroquinoline core selection is a critical determinant of biological outcome [1].

Scaffold comparison Tetrahydroquinoline vs tetrahydroisoquinoline Anticancer sulfonamide library

Piperidine-2-Carbonyl Attachment vs. Piperidine-1-Sulfonyl Attachment: Scaffold Topology and Patent-Cited Target Selectivity

The target compound employs a carbonyl linker between the piperidine-2-position and the tetrahydroquinoline nitrogen. This contrasts with analogs such as 6-(piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline, where the connection occurs via a sulfonyl group at the 6-position of the tetrahydroquinoline ring . These distinct attachment modes orient the pharmacophoric elements in different spatial arrangements and present different hydrogen-bonding capabilities. Patent literature further underscores this differentiation: Bayer Pharma claims substituted piperidinyltetrahydroquinolines specifically for alpha-2C adrenoceptor-mediated conditions including diabetic microangiopathies and wound healing [1], while Merck claims N-sulfonylated tetrahydroquinolines for RORγ inhibition and IL-17-mediated inflammatory disorders [2]. The divergent therapeutic targets claimed for different attachment modes within the same broad scaffold family confirm that carbonyl-linked vs. sulfonyl-linked variants address distinct biological mechanisms and cannot be substituted for one another in target-focused programs.

Attachment mode comparison Carbonyl vs sulfonyl linker Adrenoceptor vs RORgamma target

Procurement-Relevant Application Scenarios for 1-(1-Methanesulfonylpiperidine-2-carbonyl)-1,2,3,4-tetrahydroquinoline (CAS 1214803-76-5)


Alpha-2C Adrenoceptor Antagonist Lead Optimization Programs (Diabetic Microangiopathy Indications)

Based on the Bayer Pharma patent family covering substituted piperidinyltetrahydroquinolines as alpha-2C adrenoceptor antagonists for diabetic microangiopathies, diabetic foot ulcer wound healing, and peripheral circulatory disturbances [1], this compound serves as a structurally aligned building block for medicinal chemistry teams optimizing within this target-indication space. The 2-carbonyl attachment mode of the methanesulfonylpiperidine to the tetrahydroquinoline core is consistent with the scaffold topology described in the Bayer claims [1]. Procurement teams should verify the 2-carbonyl regiospecificity, as the 3-carbonyl positional isomer would produce a different spatial pharmacophore orientation inconsistent with the patent SAR.

N-Sulfonylpiperidine-Tetrahydroquinoline Anticancer Library Design and Phenotypic Screening

The tetrahydroquinoline scaffold class has demonstrated oxidative stress-inducing cytotoxicity with EC50 values below 10 µM in K562 leukemia cells and activity across 24 cancer cell lines including melanoma, glioblastoma, and liver, breast, and lung cancers [2]. For screening library architects, this compound provides a defined methanesulfonyl-substituted piperidine-2-carbonyl-tetrahydroquinoline entry point into this phenotypic space, offering a distinct electronic profile (Hammett σp ≈ 0.72 for Ms) compared to acetyl or aryl sulfonamide variants [3]. The methanesulfonyl group's strong electron-withdrawing character and dual H-bond acceptor sulfonyl oxygens differentiate this compound from amide-linked analogs within diversity-oriented screening collections.

VEGFR-2 Inhibitor Scaffold Hopping and Kinase Selectivity Profiling

The N-sulfonylpiperidine class has been validated as a VEGFR-2 inhibitor scaffold, with the most active compound in the Elgammal et al. (2024) series achieving an IC50 of 0.0554 µM against VEGFR-2 (comparable to sorafenib at 0.0416 µM) and antiproliferative IC50 values of 3.94, 3.76, and 4.43 µM against HCT-116, HepG-2, and MCF-7 cell lines respectively [4]. This compound, with its tetrahydroquinoline moiety replacing the aryl/heteroaryl groups used in the Elgammal series, represents a scaffold-hopping opportunity for kinase selectivity profiling. The distinct tetrahydroquinoline pharmacophore offers potential for differentiated kinase selectivity fingerprints compared to the published N-sulfonylpiperidine VEGFR-2 inhibitors.

Chemical Probe Development for RORγ/IL-17 Pathway Investigation and Autoimmune Disease Research

The Merck patent on N-sulfonylated tetrahydroquinolines established this scaffold class as RORγ inhibitors capable of reducing IL-17 levels, with claimed utility in immune and inflammatory disorders [5]. For academic and industrial groups developing chemical probes for the RORγ/Th17 axis, this compound provides a structurally characterized entry point. When used in target engagement studies, researchers should note that the carbonyl linker (rather than sulfonyl linker) distinguishes this compound from the explicitly claimed Merck series and may confer different RORγ binding kinetics, selectivity against other ROR isoforms, or ADME properties that require independent characterization.

Quote Request

Request a Quote for 1-(1-Methanesulfonylpiperidine-2-carbonyl)-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.